2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, diethoxyphosphorylmethyl group, and a 2-methylprop-2-enoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate typically involves multiple steps. One common method includes the reaction of tert-butylamine with diethyl phosphite to form the diethoxyphosphorylmethyl intermediate. This intermediate is then reacted with 2-methylprop-2-enoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce simpler amine derivatives .
Scientific Research Applications
2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The diethoxyphosphorylmethyl group can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. This interaction can influence various biochemical pathways, making the compound valuable in both research and therapeutic contexts .
Comparison with Similar Compounds
Similar Compounds
2-(Tert-butylamino)ethyl methacrylate: Similar in structure but lacks the diethoxyphosphorylmethyl group.
Tert-butyl 2-diethoxyphosphoryl acetate: Contains a similar diethoxyphosphorylmethyl group but differs in the rest of the structure.
Uniqueness
The uniqueness of 2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate lies in its combination of functional groups, which provides distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H30NO5P |
---|---|
Molecular Weight |
335.38 g/mol |
IUPAC Name |
2-[tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H30NO5P/c1-8-20-22(18,21-9-2)12-16(15(5,6)7)10-11-19-14(17)13(3)4/h3,8-12H2,1-2,4-7H3 |
InChI Key |
NQPGVLLYKFCPOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CN(CCOC(=O)C(=C)C)C(C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.